molecular formula C12H11FN2O B13254135 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine

2-[(4-Fluorophenyl)methoxy]pyridin-3-amine

Cat. No.: B13254135
M. Wt: 218.23 g/mol
InChI Key: QFKMVDCJDXQKHC-UHFFFAOYSA-N
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Description

2-[(4-Fluorophenyl)methoxy]pyridin-3-amine is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorophenyl group attached to a methoxy group, which is further connected to a pyridine ring. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied due to its mild reaction conditions and functional group tolerance. The process involves the coupling of a boronic acid derivative with a halogenated pyridine in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reagents is crucial to ensure the scalability and sustainability of the production method .

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorophenyl)methoxy]pyridin-3-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyridine compounds .

Scientific Research Applications

2-[(4-Fluorophenyl)methoxy]pyridin-3-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[(4-Fluorophenyl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Fluorophenyl)methoxy]pyridin-3-amine is unique due to its specific fluorophenyl and methoxy substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C12H11FN2O

Molecular Weight

218.23 g/mol

IUPAC Name

2-[(4-fluorophenyl)methoxy]pyridin-3-amine

InChI

InChI=1S/C12H11FN2O/c13-10-5-3-9(4-6-10)8-16-12-11(14)2-1-7-15-12/h1-7H,8,14H2

InChI Key

QFKMVDCJDXQKHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)OCC2=CC=C(C=C2)F)N

Origin of Product

United States

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